Acridinium, 10-amino- Acridinium, 10-amino-
Brand Name: Vulcanchem
CAS No.: 46405-76-9
VCID: VC19626142
InChI: InChI=1S/C13H11N2/c14-15-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-9H,14H2/q+1
SMILES:
Molecular Formula: C13H11N2+
Molecular Weight: 195.24 g/mol

Acridinium, 10-amino-

CAS No.: 46405-76-9

Cat. No.: VC19626142

Molecular Formula: C13H11N2+

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

Acridinium, 10-amino- - 46405-76-9

Specification

CAS No. 46405-76-9
Molecular Formula C13H11N2+
Molecular Weight 195.24 g/mol
IUPAC Name acridin-10-ium-10-amine
Standard InChI InChI=1S/C13H11N2/c14-15-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-9H,14H2/q+1
Standard InChI Key LWNFDNCCDFHQDW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2N

Introduction

Structural Characteristics

The 10-amino-acridinium cation features a tricyclic aromatic system with a pyridinium ring flanked by two benzene rings. The amino group at position 10 introduces electron-donating effects, modulating the compound’s redox behavior and photophysical properties. Key structural attributes include:

PropertyDescription
Molecular FormulaC₁₄H₁₃N₂⁺ (with counterions like Cl⁻ or I⁻)
Charge DistributionPositive charge localized on the pyridinium nitrogen
Aromatic SystemPlanar, conjugated π-system with extended delocalization
Functional Group PositionAmino group at position 10 (meta to the pyridinium nitrogen)

This structure enables participation in redox reactions and interactions with electron-deficient substrates .

Synthesis and Functionalization

Core Synthesis Methods

The synthesis of 10-amino-acridinium derivatives typically involves:

  • Friedel-Crafts Alkylation: Formation of the acridinium core via alkylation of aromatic precursors.

  • Late-Stage Functionalization: Site-selective modifications using cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

  • Electrophilic Aromatic Substitution: Introduction of electron-withdrawing groups to modulate photophysical properties .

Table 1: Comparison of Synthesis Approaches

MethodAdvantagesChallengesReference
Friedel-Crafts AlkylationHigh yields, scalableLimited regioselectivity
C–H FunctionalizationPrecise site-selectivity (3,6-positions)Requires sensitive organometallic reagents
Electrophilic SubstitutionDirect introduction of EWG (e.g., nitro)May reduce photostability

Scalability and Optimization

Recent advances in continuous-flow reactors enable gram-scale production of acridinium catalysts with minimal intermediate handling . For example, a four-step flow system achieves 3,6-dialkylation of acridinium salts with >90% yields .

Photophysical and Redox Properties

Electronic Structure

The amino group at position 10 lowers the LUMO energy, enhancing electron-accepting capacity. Key photophysical parameters include:

ParameterValueApplication
Absorption Maximum (λₐᵦₛ)~450–500 nm (visible light range)Visible-light photocatalysis
Excited-State Reduction Potential (¹E₁/₂)~+1.6 V vs. SCEOxidative photoredox catalysis
Fluorescence Quantum YieldModerate (φ ~20% in CH₂Cl₂) Fluorescence sensing

Redox Behavior

In aqueous solutions, 10-amino-acridinium undergoes reversible redox cycles:

  • Oxidation: Forms stable acridinyl radicals (E₁/₂ ~–0.54 V vs. SCE) .

  • Reduction: Generates neutral acridane species, critical for electron-transfer reactions .

Applications in Catalysis and Materials Science

Photoredox Catalysis

10-Amino-acridinium derivatives serve as efficient photocatalysts in:

  • Oxidative Couplings: Facilitate C–H functionalization under visible light .

  • Deuteration Reactions: Enable isotopic labeling of pharmaceuticals with high selectivity .

  • Fragmentation of Lignin Models: Achieve β-O–Ar bond cleavage in diol monoarylethers .

Table 2: Benchmark Photocatalytic Reactions

Reaction TypeSubstrateYieldCatalyst LoadingReference
Photoredox DeuterationClomipramine HCl70%0.10 mol%
C–H ArylationDiazonium Salts40–60%2.5 mol%
Esterification (Ni-catalyzed)Aryl Halides50–70%0.50 mol%

Medicinal and Analytical Applications

  • Antimicrobial Agents: Aminoacridiniums exhibit activity against Gram-positive bacteria .

  • PET Tracers: Radiofluorinated derivatives enable in vivo molecular imaging .

Stability and Environmental Impact

Photostability

Modifications to the acridinium core (e.g., electron-donating groups) enhance stability under prolonged irradiation. For example:

  • Tetramethoxy Derivatives: Retain >80% activity after 60 minutes of blue-light exposure .

  • Amino-Substituted Catalysts: Show 13% degradation over 1 hour in MeCN .

Environmental Considerations

The use of eco-friendly solvents (e.g., NMP) and low catalyst loadings (<0.10 mol%) aligns with sustainable chemistry principles .

Research Gaps and Future Directions

  • Computational Design: DFT studies to predict redox potentials for novel derivatives.

  • Biological Interactions: In-depth studies on DNA intercalation and cytotoxicity.

  • Industrial Scalability: Development of flow reactors for multi-ton production.

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